Cas no 898790-61-9 (4'-Bromo-3-(3-methylphenyl)propiophenone)

4'-Bromo-3-(3-methylphenyl)propiophenone is a brominated aromatic ketone compound with a molecular formula of C16H15BrO. This intermediate is characterized by its distinct bromine substitution at the para position of the phenyl ring and a 3-methylphenyl group attached to the propiophenone backbone. Its structural features make it a valuable building block in organic synthesis, particularly for pharmaceuticals and specialty chemicals. The bromine moiety offers reactivity for further functionalization via cross-coupling reactions, while the methylphenyl group enhances steric and electronic properties. The compound exhibits high purity and stability under standard conditions, ensuring consistent performance in synthetic applications. Its well-defined structure facilitates precise modifications in target molecule development.
4'-Bromo-3-(3-methylphenyl)propiophenone structure
898790-61-9 structure
Product Name:4'-Bromo-3-(3-methylphenyl)propiophenone
CAS No:898790-61-9
MF:C16H15BrO
MW:303.193703889847
CID:871020
PubChem ID:24725677
Update Time:2025-06-11

4'-Bromo-3-(3-methylphenyl)propiophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-bromophenyl)-3-(3-methylphenyl)propan-1-one
    • 4'-BROMO-3-(3-METHYLPHENYL)PROPIOPHENONE
    • MFCD07699576
    • DTXSID10644070
    • 898790-61-9
    • AKOS016021054
    • 4'-Bromo-3-(3-methylphenyl)propiophenone
    • MDL: MFCD07699576
    • Inchi: 1S/C16H15BrO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-4,6-9,11H,5,10H2,1H3
    • InChI Key: NIJJITOSGOSLRT-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(CCC1C=CC=C(C)C=1)=O

Computed Properties

  • Exact Mass: 302.03100
  • Monoisotopic Mass: 302.03063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 4.57300

4'-Bromo-3-(3-methylphenyl)propiophenone Pricemore >>

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Additional information on 4'-Bromo-3-(3-methylphenyl)propiophenone

Comprehensive Analysis of 4'-Bromo-3-(3-methylphenyl)propiophenone (CAS No. 898790-61-9): Properties, Applications, and Industry Trends

4'-Bromo-3-(3-methylphenyl)propiophenone (CAS No. 898790-61-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. This brominated propiophenone derivative serves as a critical intermediate in the synthesis of complex molecules, particularly in drug discovery and material science. The compound's molecular formula, C16H15BrO, and its distinct aryl ketone backbone make it a versatile building block for cross-coupling reactions and medicinal chemistry applications.

Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like 4'-Bromo-3-(3-methylphenyl)propiophenone. Researchers are actively exploring its potential in catalyzed Suzuki-Miyaura reactions, a topic frequently searched in academic databases. The compound's electron-withdrawing bromo group and lipophilic 3-methylphenyl moiety contribute to its reactivity profile, making it valuable for designing targeted kinase inhibitors – a hot topic in oncology research.

From a synthetic chemistry perspective, CAS No. 898790-61-9 exemplifies the growing demand for functionalized aromatic ketones in high-throughput screening libraries. Analytical data shows increasing searches for "brominated propiophenone solubility" and "4'-Bromo-3-(3-methylphenyl)propiophenone NMR spectrum," reflecting its importance in structure-activity relationship (SAR) studies. The compound typically appears as a white to off-white crystalline powder with a melting point range of 98-102°C, suitable for various organic transformations under mild conditions.

The pharmaceutical industry particularly values this compound for developing small-molecule therapeutics. Its structural motifs align with current research on allosteric modulators and protein degradation agents (PROTACs) – two trending areas in drug development. Laboratory protocols often utilize 4'-Bromo-3-(3-methylphenyl)propiophenone in palladium-catalyzed reactions, with studies demonstrating excellent yields in Buchwald-Hartwig aminations when paired with appropriate ligands.

Environmental and regulatory considerations have shaped modern applications of 898790-61-9. The compound's stability under ambient storage conditions and compatibility with flow chemistry systems make it attractive for sustainable manufacturing. Recent publications highlight its use in continuous processing setups, addressing industry demands for waste-minimized synthesis – a key focus in green chemistry initiatives.

Analytical characterization of 4'-Bromo-3-(3-methylphenyl)propiophenone reveals distinct spectroscopic signatures. The carbonyl stretching frequency at ~1680 cm-1 in IR spectra and characteristic aromatic proton signals between 7.2-8.0 ppm in 1H NMR are crucial for quality control. These features correlate with frequent search queries about "propiophenone derivative identification" and "bromoaromatic compound analysis," underscoring the compound's diagnostic utility.

Emerging applications in material science have expanded the relevance of CAS 898790-61-9 beyond pharmaceuticals. Its incorporation into liquid crystal precursors and organic semiconductors demonstrates the compound's adaptability. This aligns with growing market interest in functional organic materials for optoelectronic devices, as reflected in patent filings and research funding patterns.

From a commercial standpoint, 4'-Bromo-3-(3-methylphenyl)propiophenone availability has increased to meet research demands, with purity specifications typically exceeding 97% for most applications. Suppliers now emphasize batch-to-batch consistency and provide detailed technical data sheets, responding to customer needs for reliable chemical building blocks. The compound's shelf life and storage stability remain key purchasing considerations.

Future research directions may explore the compound's potential in bioconjugation chemistry and catalytic asymmetric synthesis. With the rise of machine learning in molecular design, computational studies could further optimize its utility in fragment-based drug discovery. These developments position 898790-61-9 as a compound of enduring value in synthetic organic chemistry.

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